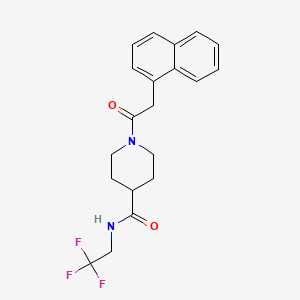
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as NPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPTP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its properties have been studied for its potential use in treating various medical conditions.
作用机制
The mechanism of action of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and inflammation. This compound has also been shown to modulate the activity of ion channels in cells, which can affect the transmission of signals between cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta plaques, which can lead to the prevention of cognitive decline. In neuropathic pain research, this compound has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
实验室实验的优点和局限性
The advantages of using 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide in lab experiments include its high purity and stability, as well as its potential therapeutic applications in various medical conditions. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.
未来方向
There are several future directions for research on 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis and purification, and testing its efficacy and safety in animal models and clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other medical conditions, such as inflammatory diseases and neurological disorders.
合成方法
The synthesis of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction between 2-naphthaldehyde and ethyl acetoacetate to form 2-(naphthalen-1-yl)acetic acid. This intermediate is then reacted with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide to form the final product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the resulting compound has been characterized using various analytical techniques.
科学研究应用
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various medical conditions, including cancer, Alzheimer's disease, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been studied for its potential to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In neuropathic pain research, this compound has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
属性
IUPAC Name |
1-(2-naphthalen-1-ylacetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)13-24-19(27)15-8-10-25(11-9-15)18(26)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLFXEXMBOHTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)
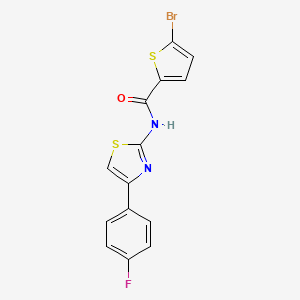
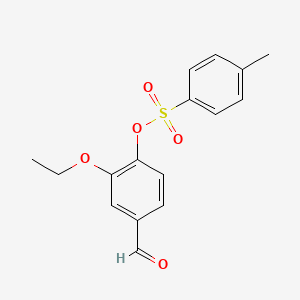
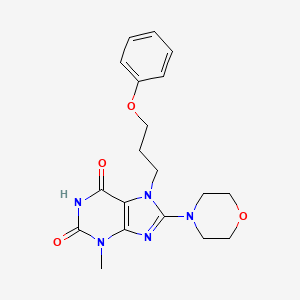

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)
![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

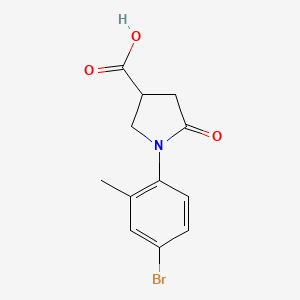
![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)
